molecular formula C9H4BrNO3 B1410368 4-Bromo-3-cyano-5-formylbenzoic acid CAS No. 1805247-03-3

4-Bromo-3-cyano-5-formylbenzoic acid

Cat. No.: B1410368
CAS No.: 1805247-03-3
M. Wt: 254.04 g/mol
InChI Key: TZMOKLWEECARPE-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-formylbenzoic acid is a multifunctional aromatic compound featuring a benzoic acid backbone substituted with bromine (Br) at the 4-position, a cyano group (CN) at the 3-position, and a formyl group (CHO) at the 5-position. This compound’s structure combines three distinct electron-withdrawing groups (EWGs), which synergistically influence its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name

4-bromo-3-cyano-5-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-8-6(3-11)1-5(9(13)14)2-7(8)4-12/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMOKLWEECARPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-5-formylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 3-cyano-5-formylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-formylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Conversion of the formyl group to a carboxylic acid group.

    Reduction: Conversion of the cyano group to an amine group.

Scientific Research Applications

4-Bromo-3-cyano-5-formylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-5-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. The bromine, cyano, and formyl groups play a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

The following analysis compares 4-bromo-3-cyano-5-formylbenzoic acid with structurally related brominated benzoic acid derivatives, leveraging data from the provided evidence and substituent-effect principles.

Substituent Effects on Acidity

The acidity of benzoic acids is strongly influenced by substituents. Electron-withdrawing groups (EWGs) lower the pKa by stabilizing the deprotonated carboxylate anion.

Compound Name Substituents Position(s) Estimated pKa* Reference
4-Bromobenzoic acid Br 4 ~2.8
2-Bromo-5-(trifluoromethyl)benzoic acid Br, CF₃ 2, 5 ~1.5–1.8
This compound (target) Br, CN, CHO 4, 3, 5 <1.5 (inferred) N/A

Key Observations :

  • 4-Bromobenzoic acid () has a single Br substituent, resulting in moderate acidity (pKa ~2.8) typical of monobrominated benzoic acids .
  • Trifluoromethyl (CF₃)-containing analogs () exhibit significantly lower pKa values (~1.5–1.8) due to the strong electron-withdrawing nature of CF₃ .
  • Target compound : The combination of Br, CN, and CHO groups—all EWGs—is expected to further reduce pKa (<1.5), surpassing even CF₃-substituted analogs.
Reactivity and Functional Group Interactions

The formyl (CHO) and cyano (CN) groups in the target compound introduce unique reactivity compared to simpler brominated derivatives:

Compound Type Key Reactivity Features Example from Evidence Reference
Bromobenzoic acids (no EWGs) Limited to electrophilic substitution or coupling 4-Bromobenzoic acid
CF₃-substituted bromobenzoic acids Enhanced stability, resistance to nucleophiles 2-Bromo-5-(trifluoromethyl)benzoic acid
Target compound High reactivity due to CHO (aldehyde) and CN (nitrile) N/A N/A

Key Observations :

  • The formyl group in the target compound enables nucleophilic additions (e.g., with amines or hydrazines), a feature absent in analogs like 4-bromobenzoic acid .
  • The cyano group may participate in cyclization or hydrolysis reactions under basic conditions, similar to nitrile-containing pharmaceuticals (e.g., benzimidazole derivatives in ) .
Positional Isomerism and Steric Effects

Substituent positions significantly impact molecular interactions and applications:

Compound Name Substituent Positions Steric Hindrance Application Relevance Reference
4-Bromo-2-(trifluoromethyl)benzoic acid 4-Br, 2-CF₃ Moderate Drug intermediates
3-Bromo-4-(difluoromethyl)benzoic acid 3-Br, 4-CF₂H Low Agrochemical synthesis
This compound (target) 4-Br, 3-CN, 5-CHO High Multifunctional intermediates (e.g., metal-organic frameworks) N/A

Key Observations :

  • The ortho-positioned Br and CF₃ in analogs limit steric accessibility, making them less suitable for bulky reactions .
  • The meta- and para-substituents in the target compound reduce steric clashes, enhancing its utility in coordination chemistry or polymer synthesis.

Biological Activity

4-Bromo-3-cyano-5-formylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a cyano group, and a formyl group attached to a benzene ring. This compound has been investigated for its potential biological activities, including enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H4BrN1O3C_9H_4BrN_1O_3, with a molecular weight of approximately 229.04 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group can facilitate binding to enzyme active sites, potentially leading to inhibition or modulation of various biochemical pathways. The bromine and formyl groups may also contribute to the compound's binding affinity and specificity towards target molecules.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, the cyano group in this compound may interact with enzymes involved in metabolic pathways, thereby influencing cellular processes.

2. Antioxidant Activity

3. Anti-inflammatory Properties

In vitro studies have demonstrated anti-inflammatory effects, where the compound inhibited protein denaturation, a key factor in inflammation processes. The results indicated a concentration-dependent response, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
3-Cyano-5-formylbenzoic acid Lacks bromine; may exhibit different reactivityLimited data on biological effects
4-Bromo-3-formylbenzoic acid Lacks cyano group; affects chemical propertiesPotentially lower enzyme inhibition
4-Bromo-3-cyano-benzoic acid Similar structure; different functional groupsVaries in biological activity

Case Studies

Recent research has highlighted the potential applications of this compound in drug development:

  • Study on Enzyme Inhibition : A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as an inhibitor.
  • Antioxidant Activity Assessment : In vitro tests showed that varying concentrations of the compound significantly reduced oxidative stress markers compared to control groups .
  • Anti-inflammatory Research : Experimental results indicated that the compound effectively inhibited protein denaturation at higher concentrations, suggesting its role as an anti-inflammatory agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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